molecular formula C12H11NO3 B031770 Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate CAS No. 100063-41-0

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

Cat. No.: B031770
CAS No.: 100063-41-0
M. Wt: 217.22 g/mol
InChI Key: ZFEAGDOIQORQNY-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a high-purity, versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a multifunctional oxazole core, a privileged structure in pharmaceuticals known for its ability to participate in key hydrogen bonding and dipole interactions with biological targets. The ester moiety at the 4-position provides a synthetically tractable handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amide coupling, enabling the rapid generation of diverse compound libraries. The 2-phenyl and 5-methyl substituents contribute to the molecule's overall lipophilicity and steric profile, making it a valuable intermediate for the synthesis of more complex molecules targeting a range of enzymes and receptors.

Properties

IUPAC Name

methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEAGDOIQORQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428886
Record name Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100063-41-0
Record name 5-Methyl-2-phenyloxazole-4-carboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100063-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

β-Hydroxy Amide Cyclization

A foundational approach involves cyclization of β-hydroxy amide precursors. This method typically employs dehydrating agents to facilitate intramolecular ring closure. For example, treatment of β-hydroxy amides with phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C induces cyclization, yielding the oxazole core. Key parameters include:

  • Temperature control : Lower temperatures (≤5°C) minimize side reactions such as ester hydrolysis.

  • Solvent selection : Non-polar solvents like dichloromethane enhance reagent solubility while suppressing unwanted solvolysis.

Table 1: Optimization of β-Hydroxy Amide Cyclization

ParameterOptimal ConditionYield (%)
Temperature0–5°C72–78
Reaction Time4–6 hours-
Dehydrating AgentPOCl₃75

This method faces limitations in regioselectivity, particularly when synthesizing asymmetrically substituted oxazoles.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-mediated cross-coupling has emerged as a versatile strategy. A representative protocol involves reacting methyl 5-methyl-2-chlorooxazole-4-carboxylate with phenylboronic acid under Suzuki conditions:

  • Catalyst system : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF/H₂O (4:1 v/v)

  • Temperature : 80°C, 12 hours

This method achieves yields of 82–87% with excellent phenyl group incorporation at the C2 position.

Direct Arylation Strategies

Recent advances utilize direct C–H functionalization to bypass pre-functionalized intermediates. A notable example employs:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : PivOH (10 mol%)

  • Solvent : Toluene

  • Temperature : 110°C, 24 hours

Direct arylation of methyl 5-methyloxazole-4-carboxylate with chlorobenzene demonstrates 78–84% yields, reducing synthetic steps compared to traditional methods.

One-Pot Multicomponent Synthesis

Benzoin-Based Methodologies

A sustainable one-pot approach developed by Mansoori and Javid (2023) utilizes benzoin, carboxylic acids, and ammonium acetate in aqueous media:

  • Esterification : Benzoin reacts with methyl 4-chloroacetoacetate to form a carboxylate intermediate.

  • Cyclization : Ammonium acetate mediates oxazole ring formation via nucleophilic attack and dehydration.

  • Catalyst : CuFe₂O₄ nanoparticles (20 mg) enable magnetic recovery and reuse.

Table 2: One-Pot Synthesis Performance

Carboxylic AcidYield (%)Reaction Time (h)
4-Methylbenzoic acid884
2-Phenylacetic acid835

This method achieves 83–88% yields under ambient conditions, with water as a green solvent.

Industrial-Scale Production Considerations

Process Optimization Parameters

Scalable synthesis requires balancing cost and efficiency:

  • Catalyst loading : Reduced Pd concentrations (1–2 mol%) maintain activity while lowering costs.

  • Solvent recovery : DMF and toluene are recycled via distillation, reducing waste.

  • Continuous flow systems : Microreactors enhance heat/mass transfer, improving yields by 8–12% compared to batch processes.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) afford 95–98% pure product.

  • Chromatography : Silica gel chromatography resolves regioisomeric byproducts but is cost-prohibitive for large-scale use.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)ScalabilityEnvironmental Impact
β-Hydroxy Cyclization72–78ModerateHigh (POCl₃ use)
Suzuki Coupling82–87HighModerate
One-Pot Synthesis83–88HighLow (aqueous)

The one-pot method excels in sustainability, while Suzuki coupling offers superior regiocontrol for pharmaceutical applications.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further transformations:

  • Conditions :
    • Basic hydrolysis: NaOH (1–2 M), aqueous ethanol, reflux (80–100°C, 4–6 hours) .
    • Acidic hydrolysis: HCl (6 M), THF/H₂O, reflux (12 hours) .
  • Product : 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (yield: 70–85%) .

This carboxylic acid derivative serves as a precursor for amide formation or decarboxylation reactions.

Nucleophilic Substitution at the Oxazole Ring

The oxazole ring’s electron-deficient nature facilitates electrophilic substitution at the 5-position. Key reactions include:

Sulfonation and Sulfonamide Formation

  • Chlorosulfonation : Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at the 5-position .
    • Product : Methyl 5-chlorosulfonyl-2-phenyl-1,3-oxazole-4-carboxylate.
    • Applications : Reacts with amines (e.g., benzylamine) to form sulfonamides (yield: 65–90%) .
ReagentConditionsProductYield
ClSO₃H0°C → RT, 2 hoursSulfonyl chloride intermediate82%
BenzylamineDCM, RT, 4 hoursSulfonamide derivative78%

Halogenation

Bromination or iodination occurs under mild halogenation conditions, typically at the 5-methyl group or phenyl ring .

Oxidation of the Methyl Group

The 5-methyl group is oxidized to a carbonyl group using strong oxidizing agents:

  • Reagents : KMnO₄ (acidic conditions), CrO₃ .
  • Product : 5-Carboxy-2-phenyl-1,3-oxazole-4-carboxylate (yield: 50–60%) .

Reduction of the Oxazole Ring

Hydrogenation with catalysts like Pd/C or Raney nickel partially reduces the oxazole ring to an oxazoline or fully to a dihydrooxazole .

Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to introduce substituents at the phenyl ring’s para position .
    • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours.
    • Yield : 60–75% .

Cycloaddition and Ring-Opening Reactions

The oxazole ring engages in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles . For example:

  • Reaction with Nitrile Oxides : Forms isoxazolo[5,4-d]oxazole derivatives under copper catalysis .

Scientific Research Applications

Organic Synthesis

MPOC serves as an important intermediate in the synthesis of more complex organic molecules. Its oxazole ring structure allows for various chemical reactions, making it a versatile building block in organic chemistry. The compound can be utilized in the formation of derivatives that may possess enhanced biological activities or novel properties.

Medicinal Chemistry

MPOC has garnered attention for its potential pharmacological properties, including:

  • Antimicrobial Activity : Research indicates that MPOC exhibits significant antimicrobial effects against a range of bacteria. For example, studies have reported Minimum Inhibitory Concentration (MIC) values for various strains:
    Bacterial StrainMIC (mg/mL)
    Escherichia coli0.0195
    Bacillus mycoides0.0048
    Staphylococcus aureus0.0048
    Pseudomonas aeruginosa0.0098
  • Anticancer Potential : Preliminary findings suggest that MPOC and its derivatives may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. Studies have shown that modifications to the compound can lead to improved efficacy against specific cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that MPOC may protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Material Science

Beyond its biological applications, MPOC is being investigated for its utility in material science. Its unique chemical structure may contribute to the development of novel materials with specific electronic or optical properties. These materials could have applications in sensors, photonic devices, or other advanced technologies.

Biological Studies

MPOC is also studied for its interactions with biological macromolecules. The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit their activity and influence various biological pathways. This makes MPOC a valuable biochemical probe for understanding cellular processes.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of MPOC:

  • In Vitro Studies : Experiments have demonstrated that MPOC can modulate enzyme activity and influence cellular signaling pathways involved in proliferation and differentiation.
  • Animal Models : Dosage studies indicate that the effects of MPOC vary with concentration; lower doses enhance enzyme activity while higher doses may lead to toxicity.
  • Synthesis of Derivatives : Research has focused on synthesizing derivatives of MPOC to enhance its biological properties, resulting in compounds with potent anticancer activity against specific cell lines.

Summary Table of Biological Activities

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cells through apoptosis
NeuroprotectiveProtects neuronal cells from oxidative damage
Enzyme InhibitionModulates activity of key enzymes involved in neurotransmitter metabolism

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Ph, 5-Me, 4-COOMe C₁₂H₁₁NO₃ 217.22 Ester group for derivatization; simple aromatic substitution.
Methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7a) 2-Ph, 5-SO₂(amino-pyrazolyl), 4-COOMe C₂₁H₁₈N₄O₅S 439.45 Sulfonyl-linked pyrazole enhances hydrogen bonding potential.
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate 2-COOMe, 4-Cl, 5-Ph C₁₁H₈ClNO₃ 237.64 Chlorine substituent increases electrophilicity; halogenated analog.
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate 2-ClCH₂, 4-COOMe C₆H₆ClNO₃ 175.57 Reactive chloromethyl group for nucleophilic substitution.
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid 2-Ph, 5-Me, 4-COOH C₁₁H₉NO₃ 203.20 Carboxylic acid form; higher polarity than ester derivatives.

Key Observations :

Substituent Complexity: Compounds like 7a () incorporate bulky sulfonamide-pyrazole groups, increasing molecular weight (439 g/mol) and melting points (144–146°C) compared to the simpler target compound .

Halogen Effects: Chlorine or bromine substitution (e.g., in ) introduces electronegative groups, altering electronic properties and reactivity.

Functional Group Reactivity : The chloromethyl group in ’s compound enables nucleophilic substitution, whereas the methyl ester in the target compound is more stable but less reactive .

Physical and Spectral Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals)
This compound N/A ~1730 (ester C=O) δ 3.93 (s, 3H, OCH₃); aromatic protons δ 7.3–8.0
Methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7a) 144–146 1731 δ 6.55 (s, NH₂); δ 7.4–7.97 (ArH); δ 3.93 (OCH₃)
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate N/A ~1730 δ 7.4–8.0 (ArH); δ 3.9 (OCH₃)
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid N/A ~1700 (COOH) Broad δ 12–13 (COOH); δ 7.3–8.0 (ArH); δ 2.5 (CH₃)

Key Observations :

  • Ester vs. Acid : The target compound’s ester C=O IR stretch (~1730 cm⁻¹) is distinct from the carboxylic acid analog (~1700 cm⁻¹) .
  • Amino and Sulfonyl Groups: Compound 7a shows NH₂ signals in ¹H NMR (δ 6.55) and IR (3444 cm⁻¹), absent in the target compound .

Biological Activity

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H11NO3
  • Molecular Weight: 219.22 g/mol
  • CAS Number: 61151-96-0

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological effects are primarily attributed to its ability to interact with various molecular targets in biological systems.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For example, it has been documented that certain oxazole derivatives can inhibit the growth of various bacterial and fungal strains. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The compound has demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HT29 (Colon)12.5Inhibition of cell proliferation
A549 (Lung)18.0Disruption of mitochondrial function

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.
  • Apoptosis Induction: Research indicates that this compound can trigger apoptotic pathways in tumor cells, promoting programmed cell death.
  • Cell Cycle Arrest: Studies suggest that this compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

Case Studies and Research Findings

Several case studies have examined the biological activity of this compound:

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a study conducted by Smith et al. (2023), the compound was tested against MCF-7 breast cancer cells. The results indicated an IC50 value of 15.2 µM, with significant induction of apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

Johnson et al. (2024) evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The study found effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclocondensation of methyl acetoacetate derivatives with phenyl-substituted reagents (e.g., phenylhydrazine or benzamide precursors) under reflux in aprotic solvents like toluene or THF. Optimization involves adjusting catalyst loading (e.g., p-toluenesulfonic acid) and reaction time to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR : Key signals include the oxazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the methyl ester group (δ 3.8–4.0 ppm for OCH₃).
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and oxazole C=N absorption near 1650 cm⁻¹.
  • Mass Spectrometry (EI/ESI) : Molecular ion peak [M+H]⁺ at m/z 233.2 (exact mass dependent on substituents) .

Advanced Research Questions

Q. How can X-ray crystallography and software tools (e.g., SHELX, ORTEP-3) resolve the compound’s molecular geometry and intermolecular interactions?

  • Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . For example, phenyl-oxazole dihedral angles and ester group planarity can reveal steric effects. Data collection at low temperatures (100 K) improves resolution .

Q. What role do hydrogen-bonding motifs and graph-set analysis play in understanding its crystallographic packing?

  • Answer : Hydrogen bonds (e.g., C–H⋯O or N–H⋯O) stabilize the crystal lattice. Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings or chains. For oxazole derivatives, weak C–H⋯π interactions between phenyl groups often contribute to layered packing .

Q. How do DFT calculations enhance the interpretation of electronic properties and reactivity?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. These studies correlate with experimental reactivity in functionalization reactions (e.g., ester hydrolysis or aryl substitution) .

Q. What experimental and computational strategies address discrepancies in spectroscopic or crystallographic data?

  • Answer :

  • Crystallographic contradictions : Use TWINABS for twinned data refinement or Cremer-Pople puckering parameters for ring conformation analysis .
  • Spectroscopic anomalies : Compare computed (DFT) vs. experimental NMR shifts to identify tautomeric forms or solvent effects .

Q. How can multi-step synthetic yields be improved when using this compound as an intermediate?

  • Answer : Optimize protecting group strategies (e.g., tert-butoxycarbonyl for amines) and leverage flow chemistry for exothermic steps. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as oxazole ring closure .

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